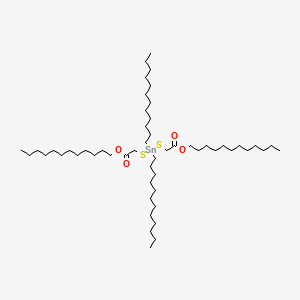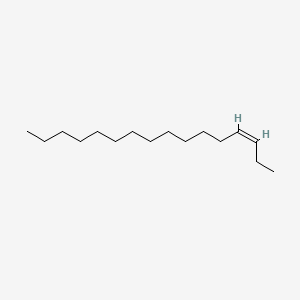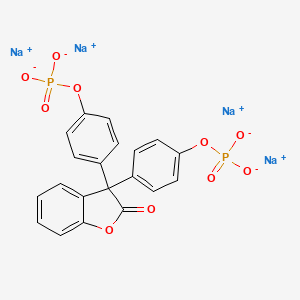
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phosphonooxy groups attached to phenyl rings, which are further connected to a benzofuran core. The tetrasodium salt form enhances its solubility in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Attachment of Phenyl Rings: The phenyl rings are introduced through electrophilic aromatic substitution reactions.
Introduction of Phosphonooxy Groups: The phosphonooxy groups are added via phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).
Formation of Tetrasodium Salt: The final step involves neutralizing the compound with sodium hydroxide (NaOH) to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure tetrasodium salt form.
化学反应分析
Types of Reactions
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
3,3-Bis(4-hydroxyphenyl)benzofuran-2(3H)-one: Lacks the phosphonooxy groups, resulting in different solubility and reactivity.
3,3-Bis(4-(methoxy)phenyl)benzofuran-2(3H)-one: Contains methoxy groups instead of phosphonooxy groups, affecting its chemical properties.
Uniqueness
3,3-Bis(4-(phosphonooxy)phenyl)benzofuran-2(3H)-one, tetrasodium salt is unique due to its phosphonooxy groups, which enhance its solubility and reactivity, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
94442-19-0 |
|---|---|
分子式 |
C20H12Na4O10P2 |
分子量 |
566.2 g/mol |
IUPAC 名称 |
tetrasodium;[4-[2-oxo-3-(4-phosphonatooxyphenyl)-1-benzofuran-3-yl]phenyl] phosphate |
InChI |
InChI=1S/C20H16O10P2.4Na/c21-19-20(17-3-1-2-4-18(17)28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 |
InChI 键 |
VCHDGCDXPODQFY-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C(C(=O)O2)(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


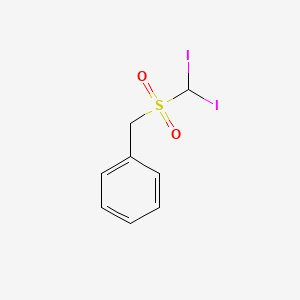



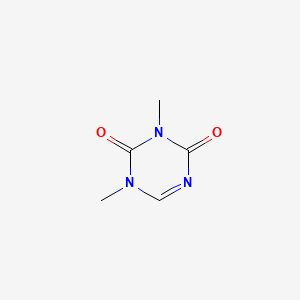
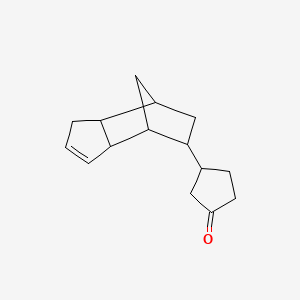
![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
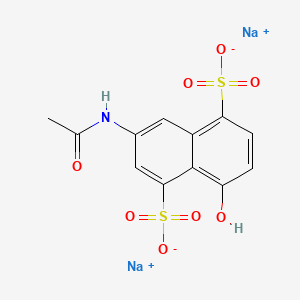
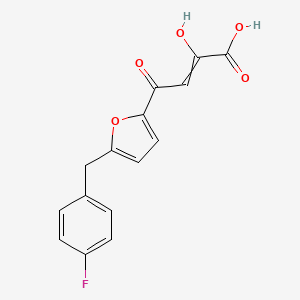
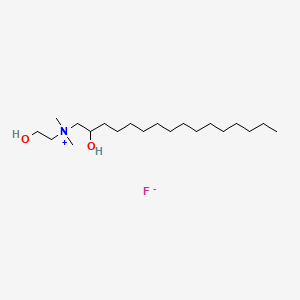
![2-[(3,5-Diaminophenyl)azo]-4-[(2,4-diaminophenyl)azo]anisole](/img/structure/B12687544.png)
